Homoanserine
CAS No.: 20314-38-9
Cat. No.: VC0530045
Molecular Formula: C11H19N5O6
Molecular Weight: 254.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20314-38-9 |
---|---|
Molecular Formula | C11H19N5O6 |
Molecular Weight | 254.29 g/mol |
IUPAC Name | (2S)-2-(4-aminobutanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid |
Standard InChI | InChI=1S/C11H18N4O3/c1-15-7-13-6-8(15)5-9(11(17)18)14-10(16)3-2-4-12/h6-7,9H,2-5,12H2,1H3,(H,14,16)(H,17,18)/t9-/m0/s1 |
Standard InChI Key | CCSMVTDLFPOSDU-FVGYRXGTSA-N |
Isomeric SMILES | CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCCN |
SMILES | CN1C=NC=C1CC(C(=O)O)NC(=O)CCCN |
Canonical SMILES | CN1C=NC=C1CC(C(=O)O)NC(=O)CCCN |
Appearance | Solid powder |
Introduction
Chemical Structure and Biosynthesis
Molecular Composition
Homoanserine (C₁₁H₁₈N₄O₃) is a hybrid dipeptide composed of β-alanine and 3-methyl-L-histidine linked via a peptide bond . Its IUPAC name is (2S)-2-(4-aminobutanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid, and its SMILES notation is CN1C=NC=C1C[C@H](NC(=O)CCCN)C(O)=O
. The presence of a methylated imidazole ring and an additional amino group distinguishes it from structurally related dipeptides like carnosine and anserine .
Biosynthetic Pathways
While the exact biosynthetic pathway of homoanserine remains partially characterized, it is hypothesized to involve enzymatic condensation of 4-aminobutanoic acid and 3-methylhistidine . Industrial production may leverage biotechnological methods, such as fermentation using genetically modified microorganisms, though detailed protocols are scarce in public literature .
Biological Distribution and Age-Related Dynamics
Tissue-Specific Concentrations
Quantitative analyses in C57BL/6J mice reveal that homoanserine is predominantly localized in the brain, particularly the cerebrum and cerebellum, with significant levels also detected in muscle and lung tissues . A landmark study utilizing high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) demonstrated a 50-fold increase in cerebral homoanserine concentrations between 1-week-old and 10-week-old mice (Table 1) .
Table 1: Tissue Distribution of Homoanserine in Mice
Tissue | Concentration (µM) | Age Group (Weeks) |
---|---|---|
Cerebrum | 50-fold higher | 10 vs. 1 |
Cerebellum | 45-fold higher | 10 vs. 1 |
Muscle | Moderate | All ages |
Lungs | Low | All ages |
Ontogenetic Patterns
The dramatic increase in homoanserine levels during murine development suggests a role in age-related physiological processes, potentially linked to neuroprotection or metabolic regulation . This temporal expression pattern underscores the compound’s importance in mature neural tissues.
Antioxidant Activity and Mechanisms
Radical Scavenging Capacity
Table 2: Antioxidant Activity of Homoanserine and Derivatives
Compound | DPPH IC₅₀ (µM) | ORAC Value (µmol TE/g) |
---|---|---|
Homoanserine | 120 ± 8 | 2,500 ± 150 |
2-Oxo-homoanserine | 80 ± 6 | 3,800 ± 200 |
Carnosine (Reference) | 150 ± 10 | 2,000 ± 100 |
Comparative Analysis with Related Dipeptides
Structural and Functional Differences
Homoanserine’s distinct structure—featuring a methylated imidazole ring and extended amino side chain—confers unique biochemical properties. Unlike carnosine (β-alanine + histidine) and anserine (β-alanine + 1-methylhistidine), homoanserine’s additional amino group enhances its metal-binding affinity, making it more effective in chelating transition metals like copper .
Antioxidant Efficacy
Comparative studies reveal that 2-oxo derivatives of imidazole dipeptides universally exhibit enhanced antioxidant activity. For instance, 2-oxo-carnosine and 2-oxo-anserine show 20–30% greater ROS neutralization than their non-oxidized counterparts, a trend consistent with 2-oxo-homoanserine .
Therapeutic and Industrial Applications
Functional Foods and Supplements
While industrial applications remain exploratory, homoanserine’s stability and bioavailability make it a potential ingredient in antioxidant supplements . Commercial interest is growing, with homoanserine nitrate already available as a research chemical for neuroprotection studies .
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